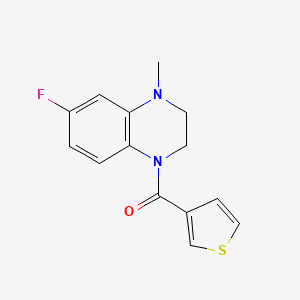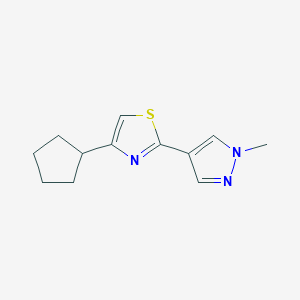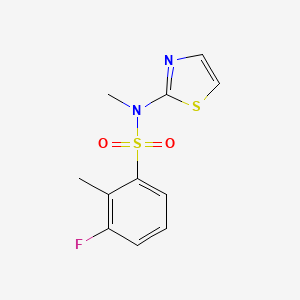
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone, also known as FMQ, is a synthetic compound that has gained attention for its potential use in scientific research. FMQ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of different diseases and developing new therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for different types of cancer. This compound has been found to exhibit potent antitumor activity in animal models of cancer, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. This compound has been found to possess potent anticonvulsant and analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has a broad range of biological activities and has been found to exhibit potent antimicrobial, antitumor, and analgesic effects. While there are limitations to its use in lab experiments, this compound remains a promising tool for investigating the mechanisms of different diseases and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for different conditions.
Synthesis Methods
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-amino-4-methyl-6-fluoroquinoxaline with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic effects in animal models. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for different diseases.
properties
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-5-6-17(14(18)10-4-7-19-9-10)12-3-2-11(15)8-13(12)16/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGRNHPKHGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)


